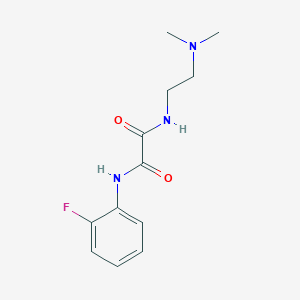

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group at the N1 position and a 2-fluorophenyl group at the N2 position. The dimethylaminoethyl group may enhance solubility via its tertiary amine, while the 2-fluorophenyl moiety could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAIFVWXCIERAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamic acid, while reduction could produce N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)ethanol.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

Oxalamides exhibit functional versatility due to variable N1 and N2 substituents. Key analogs and their properties are summarized below:

Key Observations:

- N1 Substituents: The dimethylaminoethyl group in the target compound contrasts with aromatic (e.g., dimethoxybenzyl in S336) or heterocyclic (e.g., pyridinyl in S5456) groups. This may improve aqueous solubility compared to lipophilic analogs like S336 .

- N2 Substituents : The 2-fluorophenyl group shares positional similarity with GMC-4 (4-fluorophenyl) and Compound 18 (2-fluorophenyl). Fluorine's electron-withdrawing effects may enhance metabolic stability or binding affinity in target receptors .

Toxicological and Metabolic Profiles

- Regulatory Approvals: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >500 million for flavoring use. 16.100/16.101) share this NOEL due to analogous metabolic pathways (e.g., hydrolysis, oxidation) .

- Metabolic Stability: The dimethylaminoethyl group may undergo N-demethylation or oxidative deamination, differing from O-demethylation pathways in methoxybenzyl analogs. This could influence toxicity profiles or clearance rates .

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound with potential pharmacological applications, particularly in cancer research. This compound features a unique molecular structure that includes a dimethylaminoethyl moiety and a fluorophenyl group attached to an oxalamide backbone, which may contribute to its biological activity. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₈H₃₁F₁N₄O₂

- Molecular Weight : Approximately 446.53 g/mol

- Structure : The compound's structure can be broken down into distinct functional groups:

- Dimethylamino group : Enhances solubility and potential interaction with biological targets.

- Fluorophenyl group : Modulates electronic properties, potentially influencing the compound's reactivity and binding affinity.

Synthesis Methods

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves the following steps:

- Formation of an Intermediate : Reaction of 2-fluoroaniline with oxalyl chloride.

- Reaction with Dimethylethylenediamine : The intermediate is reacted with N,N-dimethylethylenediamine under controlled conditions (inert atmosphere, organic solvents such as dichloromethane or tetrahydrofuran).

- Purification : The product is purified to achieve high purity levels suitable for biological testing.

Antitumor Properties

Preliminary studies suggest that compounds similar to N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide exhibit antitumor activity. For example:

The mechanism of action for N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is hypothesized to involve:

- Target Interaction : The dimethylamino group may enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of biochemical pathways.

- Fluorophenyl Influence : The electronic properties conferred by the fluorophenyl group could affect the compound's reactivity and interaction dynamics with biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide in terms of its structure and potential activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide | C₁₈H₃₁F₁N₄O₂ | Contains furan ring; different fluorophenyl substitution |

| N1,N2-Bis(2-(diethylamino)ethyl)oxalamide | C₂₄H₄₉N₅O₂ | Bis-substituted; different amine groups |

| N1-(4-methoxyphenyl)-N2-(3-fluorophenyl)oxalamide | C₂₁H₂₃F₂N₃O₂ | Contains methoxy group; different phenyl substitutions |

The presence of both a dimethylamino and a fluorophenyl substitution distinguishes this compound from others, potentially impacting its biological interactions and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.